molecular formula C14H10ClNO B6355653 4-(4-Chloro-3-methylphenoxy)benzonitrile CAS No. 24789-55-7

4-(4-Chloro-3-methylphenoxy)benzonitrile

Cat. No. B6355653
CAS RN: 24789-55-7
M. Wt: 243.69 g/mol
InChI Key: AMQHJMIWTRQVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-methylphenoxy)benzonitrile, also known as 4-CMBN, is a benzene derivative that has been widely studied for its various applications in the fields of chemistry, biochemistry, and physiology. It is an aromatic compound with a molecular formula of C10H7ClNO and a molecular weight of 184.60 g/mol. 4-CMBN has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a probe for studying enzyme kinetics, and as a tool for studying the effects of drugs on biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(4-Chloro-3-methylphenoxy)benzonitrile involves the reaction of 4-chloro-3-methylphenol with potassium carbonate and benzyl bromide to form 4-(4-chloro-3-methylphenoxy)toluene, which is then reacted with sodium cyanide to form the final product, 4-(4-Chloro-3-methylphenoxy)benzonitrile.

Starting Materials
4-chloro-3-methylphenol, potassium carbonate, benzyl bromide, sodium cyanide

Reaction
Step 1: 4-chloro-3-methylphenol is reacted with potassium carbonate and benzyl bromide in dimethylformamide (DMF) at 80°C for 24 hours to form 4-(4-chloro-3-methylphenoxy)toluene., Step 2: 4-(4-chloro-3-methylphenoxy)toluene is then reacted with sodium cyanide in DMF at 120°C for 24 hours to form 4-(4-Chloro-3-methylphenoxy)benzonitrile., Step 3: The final product is purified by recrystallization from ethanol.

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)benzonitrile has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of other compounds, such as 2-chloro-3-methylphenoxybenzonitrile, which is a useful intermediate for the synthesis of various drugs. 4-(4-Chloro-3-methylphenoxy)benzonitrile has also been used as a probe for studying enzyme kinetics, as it can be used to measure the rates of enzyme-catalyzed reactions. Additionally, 4-(4-Chloro-3-methylphenoxy)benzonitrile has been used to study the effects of drugs on biochemical and physiological processes, as it can be used to measure the concentrations of various drugs in the body.

Mechanism Of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)benzonitrile is not fully understood. However, it is thought that it may act as a substrate for a variety of enzymes, including cytochrome P450 enzymes and monoamine oxidases. It is also thought that 4-(4-Chloro-3-methylphenoxy)benzonitrile may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and monoamine oxidases. Additionally, 4-(4-Chloro-3-methylphenoxy)benzonitrile may interact with various receptors, such as nicotinic acetylcholine receptors and serotonin receptors, which may explain its effects on biochemical and physiological processes.

Biochemical And Physiological Effects

4-(4-Chloro-3-methylphenoxy)benzonitrile has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to decreased drug metabolism and increased drug concentrations in the body. Additionally, 4-(4-Chloro-3-methylphenoxy)benzonitrile has been shown to inhibit the activity of monoamine oxidases, which can lead to increased levels of monoamines in the brain and an increase in neurotransmitter activity. Finally, 4-(4-Chloro-3-methylphenoxy)benzonitrile has been shown to interact with various receptors, such as nicotinic acetylcholine receptors and serotonin receptors, which may explain its effects on biochemical and physiological processes.

Advantages And Limitations For Lab Experiments

4-(4-Chloro-3-methylphenoxy)benzonitrile has several advantages for use in laboratory experiments. It can be easily synthesized in the laboratory and is relatively inexpensive. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, 4-(4-Chloro-3-methylphenoxy)benzonitrile also has some limitations. It is a relatively toxic compound and should be handled with care. Additionally, 4-(4-Chloro-3-methylphenoxy)benzonitrile is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 4-(4-Chloro-3-methylphenoxy)benzonitrile. It is possible that 4-(4-Chloro-3-methylphenoxy)benzonitrile could be used to develop new drugs or drug delivery systems. Additionally, 4-(4-Chloro-3-methylphenoxy)benzonitrile could be used to study the effects of drugs on various biochemical and physiological processes. Finally, 4-(4-Chloro-3-methylphenoxy)benzonitrile could be used as a tool to study the structure and function of various enzymes, such as cytochrome P450 enzymes and monoamine oxidases.

properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-10-8-13(6-7-14(10)15)17-12-4-2-11(9-16)3-5-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQHJMIWTRQVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-methylphenoxy)benzonitrile

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